molecular formula C29H32ClN7O B128462 Imatinib hydrochloride CAS No. 862366-25-4

Imatinib hydrochloride

Cat. No.: B128462
CAS No.: 862366-25-4
M. Wt: 530.1 g/mol
InChI Key: JWOCADZZAHSVDR-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOCADZZAHSVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In another embodiment, the invention encompasses processes for preparing imatinib mesylate comprising: (a) condensing N-(2-methyl-5-aminophenyl-4-(3-pyridyl)-2-pyrimidine-amine and 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride dihydrochloride in the presence of a solvent to obtain imatinib hydrochloride; (b) combining the imatinib hydrochloride with a base to obtain imatinib base; and (c) combining the imatinib base with methanesulfonic acid to obtain imatinib mesylate, wherein the solvent is not an organic solvent.
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2-methyl-5-aminophenyl-4-(3-pyridyl)-2-pyrimidine-amine
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Synthesis routes and methods II

Procedure details

Aqueous hydrochloric acid (0.99 g of 37%) is added to a solution of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide (4.94 g, 10 mmol) in ethanol (20 mL). The solution is evaporated to dryness under reduced pressure and the resulting residue is re-crystallized from ethanol-ethylacetate. The product is filtered-off and re-crystallized from isopropanol to afford, after filtering and drying, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, hydrochloride as a pale-yellow crystalline solid, having the following analytical properties: Analysis found: C, 65.27; H, 6.07; N, 18.19; Cl, 6.55%; H2O, 0.56%. Calculated for C29H32N7OCl-0.17 H2O: C, 65.33; H, 6.11; N, 18.39; Cl, 6.65%; H2O, 0.57%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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